Methoxyethyl phthalate

Übersicht

Beschreibung

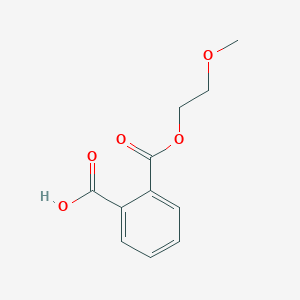

Methoxyethyl phthalate, also known as Bis(2-methoxyethyl) phthalate, is a phthalate ester bearing 2-methoxyethanol groups . It was historically used as a plasticizer in cellulose acetate plastics . It is also used in the cosmetic industry and as a plasticizer for toys .

Synthesis Analysis

Phthalate esters are widely applied additives found in cosmetics, detergents, building products, lubricating oils, PCB substitutes, carriers in pesticide formulations, solvents, and their most important application, plastics .Molecular Structure Analysis

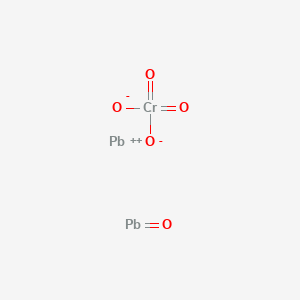

The molecular structure of Methoxyethyl phthalate is C14H18O6 . The molecular weight is 282.2891 .Chemical Reactions Analysis

Phthalates are widely used industrial chemicals with an estimated annual production of over 8,000,000 tons . They are added to plastics to increase flexibility, transparency, and longevity . Chromatographic techniques coupled to mass spectrometry are methods of choice because of their sensitivity and selectivity .Physical And Chemical Properties Analysis

Phthalates are considered to be potential mutagenic, carcinogenic, and endocrine disrupters . The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties .Wissenschaftliche Forschungsanwendungen

Impact on Pregnancy Outcomes

Methoxyethyl phthalate, like other phthalates, has been linked to adverse pregnancy outcomes. In a large US cohort of mother–child dyads, prenatal exposure to phthalate metabolites was associated with varying degrees of negative birth outcomes such as decreased gestational age, low birthweight, and a higher risk of preterm birth . The social and economic burdens posed by such chemical exposures were found to be substantial .

Presence in Consumer Products

Phthalates, including Methoxyethyl phthalate, are a family of synthetic compounds commonly added to improve the softness and flexibility of numerous consumer products, such as plastics, intravenous tubing, shampoos, cosmetics, nail polishes, lotions, children’s toys, vinyl flooring, and clear food wrap .

Environmental Contamination

Phthalates are not covalently bound to the product matrix and may thus migrate and cause extensive exposure among consumers . A high proportion of individuals in China are estimated to have detectable levels of phthalates and phthalate metabolites in the blood, urine, and semen .

Potential Carcinogenic Risk

Some phthalates, such as di-(2-ethylhexyl) phthalate (DEHP), have exhibited a potential carcinogenic risk to humans through the intake route . However, it’s unclear if Methoxyethyl phthalate poses a similar risk.

Regulation and Health Benefits

The harmful effects of phthalates, including Methoxyethyl phthalate, on health have led to calls for tighter regulation of these chemicals. Reducing exposure to harmful chemicals from plastics could help populations reap large health and economic benefits .

Wirkmechanismus

Target of Action

Methoxyethyl phthalate, also known as Bis(2-methoxyethyl) phthalate or DMEP , is a phthalate ester that primarily targets the endocrine system . It is known to interfere with nuclear receptors in various neural structures involved in controlling brain functions . This interaction can lead to the onset of neurological disorders at the intracellular level .

Mode of Action

Methoxyethyl phthalate acts as an endocrine disruptor, affecting the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates, including Methoxyethyl phthalate, are known to disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They interfere with these biochemical pathways and can lead to neurological disorders such as attention-deficit/hyperactivity disorder and autism spectrum disorder .

Pharmacokinetics

DMEP rapidly undergoes hydrolysis to 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP) . The rat foetus has little or no ability to hydrolyse DMEP to the monoester, and DMEP injected intravenously is rapidly transferred .

Result of Action

The molecular and cellular effects of Methoxyethyl phthalate’s action are primarily seen in its potential to induce neurological disorders . It can cause dysregulation of the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, leading to neurodevelopmental disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methoxyethyl phthalate. For instance, the presence of other chemicals in the environment could potentially increase the incidence of neurodevelopmental disorders . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methoxyethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGFWAKGWMSOVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884912 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methoxyethyl phthalate | |

CAS RN |

16501-01-2 | |

| Record name | 1-(2-Methoxyethyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16501-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mono(2-methoxyethyl) phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016501012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B96546.png)

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)](/img/structure/B96550.png)

![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)